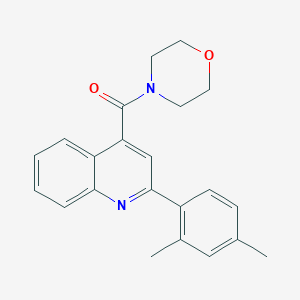
2-(2,4-Dimethylphenyl)-4-(4-morpholinylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenyl)-4-quinolylmethanone is a complex organic compound with the molecular formula C22H22N2O2 and a molecular weight of 346.4 g/mol This compound is characterized by its unique structure, which includes a quinoline ring substituted with a morpholino group and a dimethylphenyl group
Méthodes De Préparation
The synthesis of 2-(2,4-Dimethylphenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution with Dimethylphenyl Group: The quinoline core is then subjected to Friedel-Crafts alkylation to introduce the 2,4-dimethylphenyl group.
Introduction of the Morpholino Group: Finally, the morpholino group is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with morpholine under basic conditions.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
2-(2,4-Dimethylphenyl)-4-quinolylmethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholino group, where it can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and nucleophiles under basic conditions for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(2,4-Dimethylphenyl)-4-quinolylmethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethylphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
2-(2,4-Dimethylphenyl)-4-quinolylmethanone can be compared with other similar compounds, such as:
2-(2,4-Dimethylphenyl)-4-quinolylmethanone: This compound has a piperidino group instead of a morpholino group, which may result in different chemical and biological properties.
2-(2,4-Dimethylphenyl)-4-quinolylmethanone:
2-(2,4-Dimethylphenyl)-4-quinolylethanone: The ethanone derivative has a different carbonyl group, which may affect its chemical behavior and interactions.
The uniqueness of 2-(2,4-Dimethylphenyl)-4-quinolylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H22N2O2 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
[2-(2,4-dimethylphenyl)quinolin-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H22N2O2/c1-15-7-8-17(16(2)13-15)21-14-19(18-5-3-4-6-20(18)23-21)22(25)24-9-11-26-12-10-24/h3-8,13-14H,9-12H2,1-2H3 |
Clé InChI |
LWHPHMDJNNSGNS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4)C |
SMILES canonique |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















